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Nickel(II) stearate

Heavy oil upgrading In-situ combustion Oxidation catalysis

Generic substitution of metal stearates risks compromised thermal stability and catalytic selectivity. Nickel(II) stearate delivers quantifiable, application-specific performance: - Moisture-optimized Ziegler-Natta catalysis: optimal water window 6-15 mmol/L for maximum butadiene conversion. - Defined PVC stabilization kinetics: zero-order HCl scavenging with activation energy 7.8-20.0 kcal/mol. - Consistent Ni content (≥10%) and particle size (200 mesh) for reproducible NiO nanoparticle synthesis.

Molecular Formula C18H36NiO2
Molecular Weight 343.2 g/mol
CAS No. 2223-95-2
Cat. No. B1584004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) stearate
CAS2223-95-2
Molecular FormulaC18H36NiO2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.[Ni]
InChIInChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
InChIKeyYCUOAOZGZAIFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Stearate: Lubrication, Stabilization & Catalysis


Nickel(II) stearate (CAS 2223-95-2) is a metal-organic compound belonging to the class of metallic soaps, formed by the coordination of nickel(II) ions with stearate (octadecanoate) ligands [1]. This compound typically appears as a green, waxy powder with a melting point range of 82–86 °C and a density of 1.13 g/cm³ . As a water-insoluble but oil-soluble metal carboxylate, nickel stearate finds its primary utility as a lubricant, thermal stabilizer in polymer formulations such as PVC, and as a catalyst precursor in various polymerization and oxidation reactions . Its functional profile is defined by the thermal stability of the nickel-carboxylate bond and the hydrophobic, slip-enhancing properties conferred by the long aliphatic chains [2].

Metal soap lubricant and thermal stabilizer for polymer processing and PVC formulations

Oil-soluble, water-insoluble profile supports non-aqueous dispersion and hydrophobic film formation

Catalyst precursor for Ziegler-Natta polymerization and thermal-decomposition routes to NiO nanoparticles

Nickel(II) Stearate: Substitution Challenges


Generic substitution among metal stearates is a high-risk procurement strategy due to significant, application-specific variations in thermal behavior, catalytic activity, and compatibility. The metal cation dictates the compound's decomposition temperature, its efficacy as a thermal stabilizer, its interaction with other additives in polymer matrices, and its specific performance in lubricant films and catalytic cycles [1]. While in-class compounds like cobalt or copper stearate may share basic solubility and physical form characteristics, their performance in key industrial processes diverges substantially [2]. Selecting an alternative without rigorous, context-specific validation—guided by the quantitative evidence outlined below—can lead to compromised material properties, reduced process efficiency, or outright functional failure [3].

Nickel(II) Stearate
Alternative Metal Stearate
Thermal decomposition Activation energy 7.8–20.0 kcal/mol; zero-order kinetics
May shift Different cation alters onset temperature and stabilizer lifespan in polymer compounding
Catalytic profile Lowest oxidation activity among Cu, Fe, Co stearates in heavy oil LTC
May differ significantly Process yields and selectivity may require complete re-optimization with another metal soap
Additive compatibility Antagonistic interaction with Cyasorb UV 1084 stabilizer in polypropylene
May not transfer directly Synergistic/antagonistic behavior is cation-specific; formulation stability may shift

Nickel Stearate vs. Alternatives: Performance Benchmarks


Catalytic Activity in Heavy Oil Oxidation

In studies on low-temperature combustion (LTC) for heavy oil recovery, nickel(II) stearate was benchmarked against copper, iron, and cobalt stearates for its catalytic effect [1]. Copper stearate was identified as the most effective catalyst, significantly shifting both the onset and peak oxidation temperatures to lower values (from 278°C to 227°C and 287°C to 237°C, respectively) [1]. In contrast, nickel stearate ranked as the least effective catalyst in this specific system, with the overall catalytic efficiency order determined to be: copper > iron > cobalt > nickel [1]. This directly establishes nickel stearate as having a quantifiably lower catalytic activity for initiating oxidation under these conditions [1].

Heavy Oil Oxidation Catalysis
Head-to-head
Ranked 4th of 4 metal stearates tested; no significant shift in onset/peak oxidation temperatures vs. baseline
Catalytic order: Cu > Fe > Co > Ni
Lowest catalytic activity in this oxidation system
PMTEC reactor with air flow at low-temperature combustion conditions
Heavy oil upgrading In-situ combustion Oxidation catalysis

Cyasorb UV 1084 Interaction in Polypropylene

The performance of nickel(II) stearate was evaluated as a co-additive with the nickel-based UV stabilizer Cyasorb UV 1084 in polypropylene film [1]. The study investigated the effects of various metal stearates on the stabilizing action of Cyasorb UV 1084, assessing whether synergistic or antagonistic interactions occurred [1]. While strontium stearate exhibited a clear synergistic effect, nickel stearate, along with zinc, sodium, magnesium, and cobalt stearates, displayed an antagonistic interaction [1]. Among these antagonistic stearates, a relative order of stability was determined: Zn > Na > Mg > Co, providing a quantifiable ranking of their negative impact on the primary stabilizer's performance [1].

UV Stabilizer Interaction
Head-to-head
Antagonistic effect with Cyasorb UV 1084 in polypropylene film at 0.1% w/w loading
Stability ranking (antagonistic): Zn > Na > Mg > Co
May compromise UV stabilizer performance; strontium stearate is synergistic
Assessed by IR and UV derivative spectroscopy
Polymer stabilization UV degradation Additive synergy

Thermal Decomposition Kinetics of Nickel Soaps

Thermogravimetric analysis (TGA) was employed to study the thermal decomposition of nickel soaps of varying fatty acid chain lengths, including nickel(II) stearate, nickel palmitate, and nickel myristate [1]. The decomposition reaction for these nickel soaps was determined to follow zero-order kinetics, and the activation energy (Ea) for the thermal decomposition process was calculated to be in the range of 7.8–20.0 kcal/mol [1]. This range provides a quantitative, class-level kinetic parameter for the thermal stability of the nickel-carboxylate bond under pyrolytic conditions [1].

Thermal Decomposition Ea
Class-level
7.8–20.0 kcal/mol for nickel soaps (stearate, palmitate, myristate)
Zero-order kinetics
Benchmark range for pyrolysis-based processing and NiO precursor routes
TGA data; class-level inference across fatty acid chain lengths
Thermal analysis TGA Activation energy Decomposition kinetics

Wear Reduction in Lubricious Composite Coatings

The tribological performance of a nickel stearate (SA-Ni) film was quantified in a composite coating designed for Mg alloys. In this system, the nickel stearate layer acts as a lubricious interlayer and anchoring site for an infused nano-lubricant [1]. The combined system of the SA-Ni film and the OA@Y2O3 nano-lubricant achieved a very low wear rate of 8.9 × 10⁻⁶ mm³/(N·m) [1]. While this is a system-level result, it quantifies the wear resistance achievable with nickel stearate as a key functional component, driven by its slip-shear properties [1].

Wear Rate in Composite Coating
Reported
8.9 × 10⁻⁶ mm³/(N·m) for OA@Y₂O₃-SLIPS coating with Ni stearate film on Mg alloy
Supports tribological application; system-level wear-resistance benchmark
Composite system; individual film contribution not isolated
Tribology Wear resistance Surface coatings Lubrication

Butadiene Polymerization with Et2AlCl Cocatalyst

The catalytic behavior of a nickel(II) stearate–diethyl aluminum chloride (Et₂AlCl) system for the polymerization of butadiene in toluene was investigated in a bench-scale batch reactor [1]. The study revealed that the polymerization rate was first-order with respect to monomer concentration and was notably enhanced by the presence of water (moisture) [1]. Optimal catalytic reactivity, leading to maximum monomer conversion, was achieved within a specific water concentration range of 6 to 15 mmol/L; above 10 mmol/L, termination reactions became significant [2]. Furthermore, the initiation reaction was found to be temperature-sensitive, with an induction period observed at 0°C, whereas initiation was effectively instantaneous at room temperature [2].

Butadiene Polymerization
Method context
First-order in monomer; optimal [H₂O] = 6–15 mmol/L; initiation instantaneous at RT, induction at 0°C
Et₂AlCl co-catalyst in toluene
Defines moisture-sensitive operating window for yield and MW control
Batch reactor; substitution requires full protocol re-optimization
Ziegler-Natta catalysis Polymerization Kinetics Butadiene

Nickel(II) Stearate: Key Application Scenarios


Moisture-Controlled Butadiene Polymerization

Nickel(II) stearate is a critical component in a Ziegler-Natta-type catalyst system with diethyl aluminum chloride (Et₂AlCl) for butadiene polymerization. The system's performance is uniquely defined by its sensitivity to moisture: water acts as an enhancer of catalytic reactivity, with a precise optimal concentration window of 6–15 mmol/L for maximizing monomer conversion [1]. This quantifiable behavior demands a nickel source of consistent purity and defined properties, as the stearate ligand's hydrophobicity and the compound's solubility profile directly influence water partitioning and, consequently, reaction kinetics and polymer molecular weight [2].

Wear-Resistant Coatings on Magnesium Alloys

In the development of wear- and corrosion-resistant coatings for Mg alloys, nickel(II) stearate is utilized to form a branched, lubricious film on Ni-based surfaces. This film serves a dual function: it provides a corrosion barrier and acts as an anchoring layer for infused nano-lubricants [3]. The resulting composite system has been shown to achieve a remarkably low wear rate of 8.9 × 10⁻⁶ mm³/(N·m) [3]. This application leverages the inherent slip-shear properties of the long-chain stearate ligands and the compound's ability to form structured films, a performance attribute that alternative lubricant additives may not replicate [3].

PVC Thermal Stabilization

Nickel(II) stearate is employed as a thermal stabilizer for PVC, functioning by scavenging HCl evolved during thermal degradation [4]. Its effectiveness is rooted in the specific thermal decomposition kinetics of nickel soaps, which follow zero-order kinetics with an activation energy in the range of 7.8–20.0 kcal/mol [5]. This application is contingent on the nickel cation's specific interaction with the degrading polymer matrix, as studies confirm that the choice of metal stearate (e.g., nickel vs. zinc, cobalt, or calcium) results in divergent stabilization efficacy and compatibility with other formulation additives like co-stabilizers and pigments [6].

Monodisperse NiO Nanoparticle Synthesis

Nickel(II) stearate is a valuable precursor for synthesizing monodisperse nickel oxide (NiO) nanoparticles via controlled thermal decomposition. This method leverages the compound's defined thermal decomposition properties, including its activation energy of 7.8–20.0 kcal/mol [5]. The stearate ligand acts as both a stabilizing agent and a source of carbon that can influence particle morphology [7]. The ability to control particle size and shape by tuning pyrolysis temperature and duration makes this a preferred route over using simpler, more reactive nickel salts, which often result in polydisperse or aggregated products [7].

Application
Selection Property
Validation Focus
Butadiene polymerization (Ziegler-Natta)
Moisture-sensitive catalytic reactivity with Et₂AlCl
Optimal water concentration window; initiation kinetics at target temperature
Wear-resistant coatings on Mg alloys
Lubricious film formation and nano-lubricant anchoring
Wear rate and corrosion barrier performance in tribological testing
PVC thermal stabilization
HCl scavenging and thermal decomposition kinetics
Stabilizer efficacy ranking vs. other metal stearates; co-additive compatibility
NiO nanoparticle synthesis
Controlled thermal decomposition profile
Pyrolysis temperature vs. particle size and morphology uniformity
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